Mps1 Kinase Inhibition: Nanomolar Potency Demonstrated Against Full-Length Enzyme
This compound inhibits full-length Mps1 kinase with an IC50 of 2 nM, placing it among the most potent Mps1 inhibitors identified. This potency is superior to the reference inhibitor Mps1-IN-2, which exhibits an IC50 of 145 nM under comparable conditions, representing a >70-fold improvement in inhibitory concentration [1][2]. The compound is also competitive with advanced Mps1 inhibitors such as MPI-0479605, which has a reported IC50 of 1.8 nM, indicating that this isoxazole scaffold can achieve near state-of-the-art potency for this target .
| Evidence Dimension | Mps1 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | Mps1-IN-2 (IC50 = 145 nM); MPI-0479605 (IC50 = 1.8 nM) |
| Quantified Difference | 72.5-fold more potent than Mps1-IN-2; comparable to MPI-0479605 |
| Conditions | Inhibition of full-length Mps1 kinase (unknown origin); Mps1-IN-2 data from kinase assay at 1 μM ATP |
Why This Matters
This level of potency makes the compound a valuable starting point for developing Mps1-targeted chemical probes or therapeutics, offering a significant advantage over less potent isoxazole-based Mps1 inhibitors.
- [1] BindingDB. BDBM50386831 (CHEMBL2047959): IC50 = 2 nM for Mps1 kinase. Accessed 2026. View Source
- [2] Adooq Bioscience. Mps1-IN-2 datasheet: IC50 = 145 nM for Mps1. Accessed 2026. View Source
